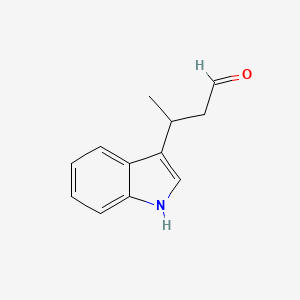

3-(1H-Indol-3-yl)-butanal

Beschreibung

BenchChem offers high-quality 3-(1H-Indol-3-yl)-butanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Indol-3-yl)-butanal including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

3-(1H-indol-3-yl)butanal |

InChI |

InChI=1S/C12H13NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-5,7-9,13H,6H2,1H3 |

InChI-Schlüssel |

MLGJCWGLXXAKQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC=O)C1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Methodological & Application

Application Note: Organocatalytic Asymmetric Synthesis of 3-(1H-Indol-3-yl)-butanal

Abstract & Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and pharmaceutical agents. The introduction of chirality at the C3-position of the indole ring is particularly valuable for developing high-affinity ligands for GPCRs and kinase inhibitors.

This Application Note details the organocatalytic asymmetric synthesis of 3-(1H-Indol-3-yl)-butanal . Unlike traditional metal-catalyzed routes, this protocol utilizes a chiral amine catalyst (MacMillan Catalyst) to activate

Target Molecule[1][2][3][4][5][6]

-

IUPAC Name: 3-(1H-Indol-3-yl)butanal

-

Key Feature: Chiral center at the

-position relative to the aldehyde.

Mechanistic Principles

The reaction proceeds through a LUMO-lowering activation mechanism.[1] The chiral imidazolidinone catalyst condenses with crotonaldehyde to form a transient iminium ion. This cationic species is significantly more electrophilic than the free aldehyde, facilitating the nucleophilic attack by the electron-rich indole at the

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the stereocontrol imposed by the catalyst's bulky groups (shielding one face of the electrophile).

Figure 1: Catalytic cycle of the organocatalytic Friedel-Crafts alkylation showing iminium activation and catalyst regeneration.[3]

Experimental Protocol

Reagents and Materials[2][4][7][9][10][11][12][13]

| Reagent | Equiv.[1][3] | Role | Grade |

| Indole | 1.0 | Nucleophile | >99%, Recrystallized |

| (E)-Crotonaldehyde | 1.5 | Electrophile | Distilled before use |

| MacMillan Catalyst | 0.20 | Chiral Catalyst | (2S,5S)-Imidazolidinone salt |

| TFA | 0.20 | Co-catalyst | 99% (Trifluoroacetic acid) |

| DCM / MeOH | Solvent | Medium | Anhydrous, 9:1 v/v |

| NaHCO3 | - | Quench | Saturated Aqueous |

Catalyst Specifics: The preferred catalyst is the 2nd Generation MacMillan Catalyst : (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone.

Step-by-Step Procedure

Step 1: Catalyst Activation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the MacMillan Catalyst (0.20 equiv) in DCM/MeOH (9:1 v/v).

-

Add TFA (0.20 equiv) and stir at room temperature for 5 minutes to ensure formation of the active ammonium salt.

Step 2: Substrate Addition 3. Cool the reaction mixture to -60°C using a cryocooler or dry ice/acetone bath. Note: Lower temperatures enhance enantioselectivity (ee). 4. Add (E)-Crotonaldehyde (1.5 equiv) to the stirring catalyst solution. 5. Add Indole (1.0 equiv) in one portion.

Step 3: Reaction Monitoring 6. Stir the mixture at -60°C. 7. Monitor conversion by TLC (EtOAc/Hexane 3:7). The aldehyde spot will disappear, and a new product spot (Rf ~0.4) will appear.[1][2]

- Standard Reaction Time: 12–24 hours.

Step 4: Workup

8. Quench the cold reaction mixture by adding cold saturated aqueous NaHCO3 .

9. Allow the mixture to warm to room temperature.

10. Extract the aqueous layer with DCM (

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel.

- Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

- Note: The product aldehyde can be unstable; avoid prolonged exposure to silica.

Workflow Diagram

Figure 2: Operational workflow for the asymmetric synthesis of 3-(1H-Indol-3-yl)butanal.

Analytical Data & Validation

Expected Results

-

Yield: 75–85%[4]

-

Enantiomeric Excess (ee): 90–97%

-

Appearance: Colorless to pale yellow oil.

Characterization

-

1H NMR (CDCl3, 400 MHz): Diagnostic signals include the aldehyde proton (

ppm, t) and the chiral benzylic proton ( -

Chiral HPLC: Analysis using a Daicel Chiralcel OD-H column.

-

Conditions: Hexane/i-PrOH (90:10), 1.0 mL/min.

-

Retention Times: Major enantiomer (R) typically elutes later than the minor enantiomer (S) under these conditions (verify with racemic standard).

-

Optimization Table (Solvent & Temp Effects)

| Solvent System | Temperature | Yield (%) | ee (%) | Notes |

| DCM | -40°C | 82 | 87 | Good solubility, moderate ee. |

| DCM / MeOH (9:1) | -60°C | 85 | 94 | Optimal Conditions. |

| THF / H2O | -20°C | 70 | 81 | Faster reaction, lower selectivity. |

| Toluene | -60°C | 60 | 85 | Poor solubility of catalyst salt. |

Troubleshooting & Critical Parameters

"Self-Validating" Checkpoints

-

Catalyst Solubility: Upon adding TFA, the catalyst suspension should turn into a clear homogeneous solution. If turbidity persists, add small amounts of MeOH.

-

Aldehyde Quality: Crotonaldehyde polymerizes on storage. Always distill immediately prior to use. Impure aldehyde leads to complex baselines in NMR and lower yields.

-

Temperature Control: Fluctuations above -50°C during the addition phase will drastically erode ee. Use a digital thermometer to monitor the internal bath temperature.

Common Issues

-

Low Yield: Often due to "over-reaction" (aldol condensation of product) or decomposition on silica. Solution: Stop reaction strictly upon consumption of indole; use neutral silica or shorter column times.

-

Low ee: Wet solvent or high temperature. Solution: Flame-dry glassware and ensure the cryostat is stable.

References

-

Paras, N. A., & MacMillan, D. W. C. (2001).[5] New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370–4371.

-

Austin, J. F., & MacMillan, D. W. C. (2002).[5] Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173.

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent of Enantioselective Organocatalysis. Aldrichimica Acta, 39(3), 79-87.

- Bartoli, G., et al. (2005). Asymmetric Friedel–Crafts Alkylation of Indoles with -Unsaturated Aldehydes Catalyzed by Chiral Amine Salts. Organic Letters, 7, 5319.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note & Protocol: High-Fidelity Reductive Amination of 3-(1H-Indol-3-yl)-butanal for Tryptamine Derivative Synthesis

Preamble: The Strategic Importance of Reductive Amination

The synthesis of substituted tryptamines is a cornerstone of medicinal chemistry and drug development, given their prevalence in biologically active natural products and pharmaceuticals.[1] Reductive amination stands out as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, transforming simple carbonyls and amines into more complex amine architectures.[2] This one-pot reaction avoids the common pitfalls of direct N-alkylation, such as over-alkylation, by proceeding through a controlled, two-stage process within a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[3]

This document provides a detailed, field-proven protocol for the reductive amination of 3-(1H-Indol-3-yl)-butanal, a key intermediate for a variety of tryptamine derivatives. We will delve into the mechanistic rationale for reagent selection, present a robust step-by-step procedure, and offer expert guidance on reaction monitoring, purification, and troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Insight: The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The success of a one-pot reductive amination hinges on the delicate balance of reactivity between the starting materials and the intermediate. The reducing agent must be potent enough to reduce the transiently formed iminium ion but mild enough to avoid premature reduction of the starting aldehyde.

This is where Sodium Triacetoxyborohydride, NaBH(OAc)₃ (often abbreviated as STAB), demonstrates its exceptional utility.[4]

-

Chemoselectivity: The core advantage of STAB is its remarkable ability to reduce iminium ions significantly faster than it reduces aldehydes or ketones.[5][6] The electron-withdrawing nature of the three acetoxy groups attenuates the hydridic character of the boron-hydrogen bond, rendering it a milder and more selective reducing agent compared to sodium borohydride (NaBH₄). This selectivity is crucial for a one-pot procedure, as it allows the imine formation to proceed without significant consumption of the starting aldehyde by the reducing agent.[7]

-

Operational Simplicity: STAB is effective in common aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and does not require strictly anhydrous conditions, although moisture should be minimized.[7][8] Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide gas, making it a safer alternative.[9]

-

Broad Functional Group Tolerance: The mildness of STAB allows the reaction to be performed in the presence of various sensitive functional groups, including esters, amides, and nitro groups, which might be reduced by harsher reagents.[7][10]

The general mechanism is depicted below:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. interchim.fr [interchim.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Optimizing Lewis Acid Catalysis for Indole-Enal Conjugate Additions

Executive Summary & Strategic Rationale

The conjugate addition of indoles to

While organocatalysis (iminium activation) has historically dominated this niche, Lewis Acid (LA) catalysis offers distinct advantages for industrial and scale-up applications:

-

Lower Catalyst Loading: Metal triflates often operate efficiently at 1–5 mol%, compared to 10–20 mol% for organocatalysts.

-

Water Tolerance: Lanthanide and Group 13 Lewis acids (Sc, In, Bi) permit reaction in aqueous media or "green" solvents, reducing VOC reliance.

-

Tunability: The Lewis acidity can be modulated via ligand exchange (e.g., PyBOX, BOX) to induce enantioselectivity.

The Challenge: Enals are highly reactive "hard" electrophiles prone to polymerization and 1,2-addition. Furthermore, indoles are acid-sensitive, carrying a risk of dimerization. This guide details protocols using Scandium(III) Triflate [Sc(OTf)

Mechanistic Principles

Understanding the activation mode is prerequisite to troubleshooting. Unlike Brønsted acids which protonate the carbonyl, Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the

Reaction Pathway

The reaction follows a Friedel-Crafts type conjugate addition (Michael addition).[1]

-

Activation: The LA coordinates to the enal oxygen (

-complex), enhancing electrophilicity at the -

Nucleophilic Attack: The indole C3 (soft nucleophile) attacks the

-position. -

Aromatization: The resulting iminium/enolate intermediate undergoes proton transfer to restore aromaticity.

Visualization: Catalytic Cycle & Selectivity

The following diagram illustrates the pathway and critical decision points for selectivity.

Figure 1: Catalytic cycle for Lewis Acid-mediated indole addition. Red paths indicate failure modes (polymerization/dimerization) preventable by catalyst selection.

Catalyst Selection Guide

Not all Lewis acids are suitable for enals. Strong Lewis acids (TiCl

| Lewis Acid | Characteristics | Recommended Solvent | Loading | Application Note |

| Sc(OTf) | Water-tolerant, reusable, highly active. | MeCN, H | 1–5 mol% | Gold Standard. Best for scale-up. Can be recovered from aqueous phase.[3] |

| InCl | Very mild, high functional group tolerance. | DCM, MeCN, H | 5–10 mol% | Excellent for sensitive enals (e.g., acrolein derivatives) to prevent polymerization. |

| Bi(OTf) | Low toxicity, high activity. | MeCN, Nitromethane | 1–5 mol% | Eco-friendly alternative to Sc; often faster but slightly more acidic. |

| Cu(OTf) | Tunable coordination geometry. | DCM, Toluene | 5–10 mol% | Preferred for Asymmetric variants when combined with chiral bisoxazoline (BOX) ligands. |

Experimental Protocols

Protocol A: Sc(OTf) -Catalyzed Addition (General Purpose)

Target: Synthesis of

Reagents:

-

Indole (1.0 equiv)

- -unsaturated aldehyde (1.2 equiv)

-

Sc(OTf)

(Sigma-Aldrich, 99%) (0.05 equiv / 5 mol%) -

Solvent: Acetonitrile (MeCN) or THF:H

O (9:1)

Procedure:

-

Catalyst Preparation: In a round-bottom flask, dissolve Sc(OTf)

(25 mg, 0.05 mmol) in MeCN (2.0 mL).-

Note: Sc(OTf)

is hygroscopic but water-tolerant; strict anhydrous conditions are not required, simplifying handling.

-

-

Substrate Addition: Add the indole (1.0 mmol) to the catalyst solution. Stir until dissolved.

-

Enal Addition (Critical Step): Add the enal (1.2 mmol) dropwise over 5–10 minutes at room temperature (25 °C).

-

Why: Rapid addition of enal can locally increase concentration, favoring polymerization over the bimolecular reaction with indole.

-

-

Reaction Monitoring: Stir at 25 °C. Monitor via TLC (usually 2–6 hours).

-

Endpoint: Disappearance of indole.

-

-

Quench & Recovery: Dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer (Na

SO

Protocol B: InCl -Catalyzed Addition (Sensitive Substrates)

Target: Reaction with highly reactive or sterically unhindered enals (e.g., acrolein, methacrolein).

Reagents:

-

Indole (1.0 equiv)

-

Enal (1.1 equiv)

-

InCl

(anhydrous) (10 mol%) -

Solvent: Dichloromethane (DCM)

Procedure:

-

Suspend InCl

in DCM under Nitrogen atmosphere. -

Add Indole and cool the mixture to 0 °C.

-

Why: Lower temperature suppresses the polymerization of reactive enals.

-

-

Add the enal slowly. Stir at 0 °C for 1 hour, then allow to warm to RT.

-

Quench with saturated NaHCO

.-

Note: InCl

is less acidic than triflates, preserving acid-labile protecting groups on the indole nitrogen if present [2].

-

Asymmetric Considerations

To achieve enantioselectivity (e.g., >90% ee), a chiral ligand must be employed. While organocatalysis is common here, the Cu(II)-Bisoxazoline (BOX) or Sc(III)-PyBOX systems are the Lewis Acid equivalents.

Key Modification:

-

Ligand: (S,S)-Ph-BOX or PyBOX.

-

Pre-complexation: Stir Metal salt + Ligand (1:1.2 ratio) for 1 hour before adding substrates.

-

Temperature: Lower to -20 °C or -40 °C to maximize facial discrimination.

-

Additives: 4Å Molecular Sieves are essential in asymmetric protocols to prevent water from competing with the chiral ligand for coordination sites [3].

Workflow & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on observed outcomes.

Figure 2: Optimization logic for Lewis Acid catalyzed indole-enal additions.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Indole Dimerization | Acid too strong; Indole is acid-sensitive. | Switch from Triflate (Sc/Bi) to Halide (InCl |

| Enal Polymerization | Enal concentration too high; Temp too high. | Slow addition (syringe pump). Lower temperature. |

| 1,2-Addition (Alcohol) | Hard nucleophilic attack. | Ensure catalyst is "soft" (In, Sc). Avoid hard LAs like AlCl |

| Low Yield (Aq. media) | Poor solubility. | Add surfactant (SDS) or use THF/Water mixtures to improve homogeneity. |

References

-

Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27.

-

Yadav, J. S., et al. (2001).[5][6] InCl3-Catalyzed Conjugate Addition of Indoles with Electron-Deficient Olefins.[6] Synthesis, 2001(14), 2165-2169.[6]

-

Evans, D. A., et al. (2007).[7] Enantioselective Friedel-Crafts Alkylations Catalyzed by Bis(oxazolinyl)pyridine–Scandium(III) Triflate Complexes.[8] Journal of the American Chemical Society, 129(32), 10029-10041.

-

Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Enantioselective Friedel–Crafts Alkylations. Angewandte Chemie International Edition, 44(33), 5190-5216.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]

- 6. Sci-Hub. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins / Synthesis, 2001 [sci-hub.jp]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Asymmetric Friedel-Crafts alkylation of indoles with methyl (E)-2-oxo-4-aryl-3-butenoates catalyzed by Sc(OTf)3/pybox - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for 3-(1H-Indol-3-yl)-butanal extraction

Application Note: Solvent Selection & Extraction Protocol for 3-(1H-Indol-3-yl)-butanal

Executive Summary

This guide details the solvent selection and extraction methodology for 3-(1H-Indol-3-yl)-butanal (CAS: 590-86-3 analog/derivative), a key intermediate in the synthesis of tryptophan derivatives and indole alkaloids.[1]

The extraction of this molecule presents specific challenges:

-

Aldehyde Reactivity: Susceptibility to oxidation (to carboxylic acid) and polymerization (aldol condensation) under thermal or acidic stress.[1]

-

Lipophilicity: The indole moiety confers significant lipophilicity (LogP ~2.5–3.0), requiring organic solvents with high capacity but low water miscibility.[2][1]

-

Purification Complexity: Separation from unreacted indole and metal catalysts (e.g., Rhodium from hydroformylation) is critical.[2][1]

Recommendation: We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the primary extraction solvent due to its superior phase separation, high indole solubility, and "Green Chemistry" profile.[2][1] For high-purity requirements (>98%), a Bisulfite Adduct Purification protocol is included.[2][1]

Physicochemical Profile & Solvent Screening

Understanding the molecular properties is the basis for logical solvent selection.[1]

| Property | Value / Characteristic | Implication for Extraction |

| Molecular Structure | Indole ring + C4 Aldehyde chain | Dual polarity: Lipophilic ring, polar carbonyl.[2][1] |

| LogP (Estimated) | ~2.5 – 3.0 | Highly soluble in mid-polarity organics; insoluble in water.[1] |

| pKa (Indole NH) | ~17 (Neutral in aq.[1] workup) | Will not extract into acidic/basic aqueous phases; remains in organic.[1] |

| Stability | Air/Light Sensitive | Avoid chlorinated solvents (radical formation); use inert gas.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Prone to "oiling out" during crystallization.[1] |

Solvent Decision Matrix

| Solvent Class | Candidate | Rating | Technical Rationale |

| Green / Bio-based | 2-MeTHF | Optimal | Excellent immiscibility with water; higher boiling point (80°C) allows easier drying; bio-derived.[1] |

| Traditional | Ethyl Acetate | Good | Standard choice; prone to hydrolysis at high pH; good solubility.[1] |

| Chlorinated | DCM | Avoid | Good solubility but environmental hazard (ICH Class 2); risk of radical oxidation.[1] |

| Ethers | MTBE | Moderate | Lower solubility for polar impurities; good for precipitating the product if it solidifies.[1] |

Strategic Workflow Visualization

The following diagrams illustrate the decision logic and the extraction process.

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the primary extraction solvent and determining the need for advanced purification.

Figure 2: Extraction & Purification Workflow

Caption: Step-by-step workflow including the optional high-purity bisulfite loop.

Detailed Experimental Protocol

Phase 1: Primary Extraction (The "Green" Standard)[2]

Objective: Isolate the neutral organic product from the aqueous reaction matrix.

-

Quenching: Upon reaction completion, cool the mixture to 10°C. Add 2-MeTHF (Volume ratio 1:1 relative to reaction volume) followed by water.

-

Phase Separation: Agitate vigorously for 5 minutes. Allow layers to settle.[1]

-

Washing: Wash the organic layer twice with Brine (saturated NaCl) .[1]

Phase 2: High-Purity Purification (Bisulfite Adduct Method)

Objective: Chemically separate the aldehyde from non-aldehyde impurities (e.g., unreacted indole, alcohols) without chromatography.

Context: Lipophilic aldehydes often form water-insoluble bisulfite adducts.[1] This is advantageous as the product precipitates as a solid, allowing impurities to be washed away.[2][1]

-

Adduct Formation:

-

To the organic solution (from Phase 1), add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

-

Add a small amount of Ethanol (10% v/v) to facilitate phase transfer.[1]

-

Stir vigorously for 30–60 minutes.

-

Result: A white/off-white solid precipitate (the bisulfite adduct) should form at the interface or throughout the mixture.[1]

-

-

Filtration:

-

Regeneration:

Phase 3: Isolation

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .[1] Avoid Calcium Chloride (CaCl₂) as it can complex with aldehydes.[1]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C .

-

Caution: Higher temperatures may induce aldol condensation.[1]

-

-

Storage: Store under Nitrogen/Argon at -20°C.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Emulsion Formation | Indole surfactant nature; fine particulates.[1] | Add 2-MeTHF (breaks emulsions better than EtOAc).[1] Filter through a Celite pad if particulates are visible.[1][4] |

| Low Recovery (Bisulfite) | Adduct did not precipitate (too soluble).[1][6] | Cool the mixture to 0°C. Increase salt concentration (add NaCl) to "salt out" the adduct. |

| Product Degradation | Oxidation to acid; Polymerization.[1] | Ensure all solvents are degassed .[1] Keep workup temperature <40°C . Check pH of aqueous wash (keep neutral).[1] |

| "Oiling Out" | Product is not crystalline. | Use the Bisulfite method to obtain a solid intermediate, or perform a solvent swap to Heptane to induce precipitation if the aldehyde is solid.[2] |

References

-

Pace, V., et al. (2012).[2][1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1]ChemSusChem , 5(8), 1369-1379.[2][1] Link[1]

-

Brindle, C. S., et al. (2017).[2][1][4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][4]Organic Process Research & Development , 21(9), 1394–1403.[2][1][4] Link[1][4]

-

Kjell, D. P., et al. (1999).[2][1][7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2][1][7]The Journal of Organic Chemistry , 64(15), 5722-5724.[2][1] Link[1]

-

PubChem. (n.d.).[1] Compound Summary: 3-(1H-Indol-3-yl)-butanal.[1] National Library of Medicine.[1] Link

-

Byrne, F. P., et al. (2016).[2][1][8] Tools and techniques for solvent selection: green solvent selection guides.Sustainable Chemical Processes , 4,[2][5] 7. Link

Sources

- 1. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Workup [chem.rochester.edu]

- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Troubleshooting & Optimization

Technical Support Center: Indole Aldehyde Synthesis & Stability

The following technical guide is structured as a Tier 3 Support Knowledge Base , designed for researchers encountering stability issues with indole-3-carboxaldehyde. It prioritizes mechanistic understanding, process control, and self-validating protocols.[1]

Topic: Minimizing Polymerization of Indole Aldehydes Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Development Scientists

The "Red Tar" Phenomenon: Mechanistic Root Cause

User Query: "My Vilsmeier-Haack reaction turned into a viscous red/black tar during the workup. I lost 80% of my yield. What happened?"

Technical Diagnosis: You have likely encountered acid-catalyzed electrophilic oligomerization .[1] Indole is an electron-rich heterocycle (specifically at C3).[1] When indole-3-carboxaldehyde is exposed to unquenched acid or high heat, the aldehyde carbonyl acts as an electrophile.[1] It reacts with the C3 (or C2) position of unreacted indole or another aldehyde molecule, forming bis(indolyl)methanes (DIMs) and higher-order trimers.[1]

This process is autocatalytic in acidic media.[1] The "red" color often indicates the formation of highly conjugated cationic species (rosindoles) prior to bulk polymerization into dark tars.

Visualization: The Polymerization Trap

The following diagram illustrates the divergence between the desired pathway and the polymerization failure mode.

Figure 1: Mechanistic divergence showing how acidic conditions and heat drive the formation of dimers and polymers (tars) instead of the target aldehyde.

Protocol Optimization: The Vilsmeier-Haack Reaction

User Query: "How do I control the exotherm and prevent early-stage polymerization?"

Standard Operating Procedure (SOP): The Vilsmeier-Haack reaction is the gold standard for formylating indoles, but it requires strict thermal management.

Step-by-Step Protocol

-

Reagent Preparation (The "Cold" Phase):

-

Action: Cool anhydrous DMF (Dimethylformamide) to 0–5°C in an ice-salt bath.

-

Addition: Add POCl

(Phosphorus Oxychloride) dropwise.[1] -

Critical Control Point (CCP): Maintain internal temperature < 10°C . The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. If it overheats here, the reagent decomposes, leading to poor conversion and colored impurities later.

-

Self-Validation: The solution should turn pale yellow or pinkish but remain clear. If it turns dark orange/red immediately, your DMF may be wet or the temperature spiked.

-

-

Substrate Addition:

-

Action: Dissolve indole in a minimum volume of DMF. Add this solution slowly to the Vilsmeier reagent.[2]

-

Temperature: Allow the mixture to warm to 35°C (do not exceed 45°C).

-

Time: Stir for 45–60 minutes.

-

Self-Validation: The mixture will solidify into a canary-yellow paste (the iminium salt precipitates).[1] This paste formation is a positive visual indicator of reaction success.[1]

-

-

Troubleshooting Table: Reaction Phase

| Symptom | Probable Cause | Corrective Action |

| Dark Brown Solution | Overheating (>50°C) | Discard.[1] Restart with strict T < 10°C during addition. |

| No Precipitate | Excess Solvent / Wet DMF | The iminium salt is soluble.[1] Continue to workup, but yield may be lower. |

| Rapid Exotherm | Fast POCl | Add POCl |

The Danger Zone: Quenching & Workup

User Query: "The reaction looked fine, but it turned to tar when I added water. How do I quench safely?"

Technical Insight: The hydrolysis of the iminium salt releases HCl. If you simply add water, the pH drops drastically, creating the perfect environment for acid-catalyzed polymerization (see Fig 1). You must perform a pH-Controlled Quench .[1]

The "Buffered" Quench Protocol

-

Ice Quench:

-

Neutralization (The Critical Step):

-

Do NOT let the solution sit in this acidic red state.

-

Action: Immediately adjust pH to 9–10 using 5N NaOH or saturated Sodium Acetate.[1]

-

Rate: Add base dropwise with vigorous stirring.

-

CCP: Keep the temperature < 20°C during neutralization. Heat + Base = Cannizzaro reaction (side product) or degradation.[1]

-

Self-Validation: The solution will change from clear red to a white/off-white suspension as the free aldehyde precipitates.

-

-

Filtration:

-

Collect the solid by filtration. Wash copiously with water to remove inorganic salts and DMF.[1]

-

Purification & Storage

User Query: "Can I purify this on a silica column? It seems to decompose on the column."

Expert Recommendation: Avoid Silica Gel Chromatography if possible. Indole-3-carboxaldehyde is acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6–7) and can catalyze oligomerization on the column, leading to streaking and yield loss.

Preferred Purification: Recrystallization

-

Solvent: Hot water or Ethanol/Water mixtures.[1]

-

Method: Dissolve the crude solid in minimum boiling ethanol. Add hot water until slightly turbid. Cool slowly.

-

Yield: Typically >90% recovery with high purity.[1]

If Chromatography is Mandatory:

If you must use a column (e.g., for analogs), you must neutralize the silica:

-

Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/Ethyl Acetate.[1]

-

Use a mobile phase containing 0.5% TEA.[1]

-

Reasoning: This neutralizes acidic sites on the silica, preventing on-column polymerization.[1]

Storage & Stability[1][4][5]

-

Atmosphere: Store under Nitrogen or Argon.[1] Indole aldehydes can oxidize to indole-carboxylic acids in air.[1]

-

Temperature: 2–8°C (Refrigerate).

-

Physical State: Keep as a solid. Do not store in solution (especially not in acetone or chloroform, which can react or degrade the indole over time).

Workflow Visualization: Optimized Process

Figure 2: Optimized Vilsmeier-Haack workflow emphasizing temperature and pH control points.

References

-

Organic Syntheses . "Indole-3-aldehyde".[1][2][3][4][5] Org.[1][2][6] Synth.1959 , 39, 30.

-

James, P. N.; Snyder, H. R. "Indole-3-aldehyde".[1] Organic Syntheses Collective Volume 4. 1963 , 539.[1] (Foundational protocol for Vilsmeier formylation of indole).[1][3][7][8]

-

Aghazadeh, M. "Formation of indole trimers in Vilsmeier type reactions".[1] Arkivoc. 2019 , vi, 1-9.[1] (Detailed mechanism of polymerization side-products).

-

Carl Roth . "Safety Data Sheet: Indole-3-carboxaldehyde". 2021 . (Storage and stability data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Handling Acid-Sensitivity in Indole-3-Carboxaldehyde Precursors

Ticket ID: IND-ALD-004 Subject: Prevention of polymerization and decomposition during acidic activation of indole aldehydes. Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Indole Dilemma

The Core Issue: You are likely experiencing the "Red/Brown Goo" phenomenon. Indole-3-carboxaldehyde is a paradox: the aldehyde group is an electrophile, but the indole ring (specifically C3) is a powerful nucleophile.

When you add acid (Brønsted or Lewis) to activate the aldehyde for reactions like acetal protection, reductive amination, or condensation, you inadvertently activate the indole ring for electrophilic aromatic substitution.[1] This leads to acid-catalyzed dimerization and polymerization , resulting in intractable mixtures.[1]

This guide provides the mechanistic root cause, preventative protection strategies, and rescue protocols for your experiments.[1]

Mechanism of Failure (Why is my reaction turning black?)

FAQ: The Chemistry of Decomposition

Q: I am using Indole-3-carboxaldehyde. Isn't the aldehyde electron-withdrawing? Shouldn't that stabilize the ring? A: Partially, but not enough in the presence of acid. While the C3-formyl group reduces electron density compared to naked indole, the nitrogen lone pair still donates density into the ring. Under acidic conditions, two competing pathways emerge:

-

Pathway A (Desired): Activation of the carbonyl oxygen.

-

Pathway B (Fatal): Protonation of the indole C3 or N1, leading to dimerization.

Q: What is the black precipitate? A: It is likely a mixture of diindolylmethane (DIM) derivatives and higher-order polymers. The protonated species acts as an electrophile, which is attacked by a non-protonated indole molecule.[1]

Visualization: The Polymerization Trap

Figure 1: Mechanistic divergence between desired activation and acid-catalyzed polymerization.[1]

Preventative Solutions: Protection Strategies

The only self-validating way to prevent C3 nucleophilic attack is to remove electron density from the ring using an Electron-Withdrawing Group (EWG) on the Nitrogen (N1).

Decision Matrix: Choosing the Right Protecting Group

| Feature | N-Boc (tert-Butoxycarbonyl) | N-Tosyl (p-Toluenesulfonyl) | N-SEM (Trimethylsilylethoxymethyl) |

| Electronic Effect | Moderate EWG.[1] Reduces C3 nucleophilicity significantly. | Strong EWG. Shuts down C3 nucleophilicity almost completely. | Weak EWG. Primarily steric; ring remains electron-rich.[1] |

| Acid Stability | Low. Labile to TFA, HCl, Lewis Acids (e.g., AlCl3).[1] | High. Stable to most acids (TFA, HCl).[1] | Moderate. Stable to base; cleaved by fluoride or strong acid. |

| Base Stability | Stable to mild base.[1] | Stable to weak base; cleaved by strong nucleophiles/base. | Stable. |

| Removal | TFA/DCM or Heating.[1] | Mg/MeOH or strong base hydrolysis. | TBAF or TFA. |

| Recommendation | Use for Base-catalyzed downstream steps or mild Lewis acid reactions.[1] | Use for Acid-catalyzed downstream steps (e.g., Fischer synthesis, Acetal formation).[1] | Use only if orthogonal deprotection is required. |

Protocol A: N-Tosyl Protection (High Acid Stability)

Recommended when the aldehyde must undergo subsequent acid-catalyzed transformation.

-

Dissolution: Dissolve Indole-3-carboxaldehyde (1.0 equiv) in DCM (0.2 M).

-

Phase Transfer: Add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv) and powdered NaOH (3.0 equiv). Note: Biphasic conditions prevent runaway exotherms.[1]

-

Reagent Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

-

Monitoring: Warm to RT. Monitor by TLC (Indole NH is polar; N-Ts is non-polar).[1]

-

Workup: Dilute with water, extract with DCM. Wash organic layer with brine.

-

Result: The resulting N-Ts-Indole-3-carboxaldehyde is essentially immune to acid-catalyzed polymerization at C3.[1]

Reaction Optimization: Handling the "Naked" Indole

If you cannot use a protecting group due to synthetic constraints, you must alter the activation method.[1]

Alternative 1: The "Soft" Lewis Acid Approach

Avoid hard Brønsted acids (HCl, H2SO4, pTSA).[1] Use "water-tolerant" Lewis acids that activate the carbonyl without protonating the indole ring.

-

Reagent: Indium(III) Triflate [In(OTf)3]

-

Load: 1–5 mol%

-

Solvent: Acetonitrile or Methanol[1]

-

Why it works: In(III) coordinates selectively to the carbonyl oxygen (hard base) rather than the indole pi-system, facilitating nucleophilic attack without triggering polymerization.

Alternative 2: Temperature Control

Indole polymerization has a higher activation energy than carbonyl addition.

-

Rule: Never heat an acidic indole solution above 40°C unless N-protected.

-

Protocol: Conduct acid-catalyzed steps at -78°C to 0°C .

Workup & Purification: The Danger Zone

Many researchers successfully run the reaction but destroy the product during purification.

Troubleshooting: Silica Gel Decomposition

Issue: Product disappears or streaks on the column. Cause: Silica gel is slightly acidic (pH 4–5). This is sufficient to degrade sensitive indole aldehydes or imines. Solution:

-

Pre-treat Silica: Slurry the silica gel in your eluent containing 1% Triethylamine (Et3N) .

-

Run Column: Use the Et3N-doped solvent system.

-

Evaporation: Do not heat the rotovap water bath >35°C.

Troubleshooting Workflow Diagram

Figure 2: Decision tree for troubleshooting indole aldehyde decomposition.

References & Authoritative Sources

-

Indole Reactivity & Polymerization:

-

Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press, 1996 . (Foundational text on C3 nucleophilicity and acid sensitivity).

-

Mechanism of acid-catalyzed dimerization: Remers, W. A.[1] "Properties and Reactions of Indoles." Indoles, Part One, Houlihan, W. J., Ed.; Wiley-Interscience: New York, 1972 .[1]

-

-

Protection Strategies:

-

Lewis Acid Catalysis (Indium Triflate):

-

Purification Techniques:

For further assistance, please contact the Chemistry Support Team with your specific reaction scheme and LCMS data.

Sources

Technical Support Center: Indole-3-Butanal Stability & Handling

[1]

Executive Summary & Chemical Profile[1][3]

Indole-3-butanal (also known as Indole-3-butyraldehyde) is a chemically labile intermediate often used in the synthesis of tryptamine derivatives and auxin analogs.[1] Its stability is compromised by two reactive functionalities: the electron-rich indole ring (prone to oxidative polymerization) and the aldehyde group (prone to autoxidation to carboxylic acid).

Users frequently report "browning" or loss of solubility. This guide provides the causal logic and protocols to prevent these issues.

Chemical Susceptibility Profile[1][2]

| Parameter | Sensitivity Level | Mechanism of Degradation | Visual Indicator |

| Oxygen | Critical | Autoxidation of aldehyde to Indole-3-butyric acid; Oxidative coupling of indole ring.[1][2] | Formation of white precipitate (acid) or pink/brown oil (quinones).[1] |

| Light | High | Photo-induced radical polymerization of the indole core.[1] | Darkening color (yellow |

| pH | Moderate | Acid-catalyzed polymerization; Base-induced aldol condensation.[1][2] | Formation of insoluble gums/tars. |

| Temperature | High | Accelerates all kinetic degradation pathways.[1][2] | Rapid decomposition above 4°C. |

Critical Storage Specifications (The "Why" and "How")

To maintain assay reproducibility, you must treat Indole-3-butanal as a pyrophoric-adjacent reagent.[1] It does not ignite, but it degrades with similar inevitability if exposed to air.

A. The "Golden Standard" Storage Protocol

-

Temperature: Store at -20°C .

-

Reasoning: At -20°C, the activation energy for autoxidation is significantly dampened. Storage at 4°C is acceptable for <48 hours only.[1]

-

-

Atmosphere: Argon overlay is superior to Nitrogen.

-

Reasoning: Argon is heavier than air and forms a stable "blanket" over the solid/oil. Nitrogen can mix with air more easily if the seal is imperfect.

-

-

Container: Amber glass with a PTFE-lined septum cap .[1]

-

Reasoning: Amber glass blocks UV radiation (preventing photolysis).[1] PTFE liners prevents leaching of plasticizers which can catalyze degradation.

-

B. Handling Workflow (Visualized)

The following diagram illustrates the decision logic for handling incoming shipments to ensure longevity.

Figure 1: Decision matrix for processing Indole-3-butanal upon arrival to maximize shelf-life.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned from off-white to pink/brown. Is it still usable?

Diagnosis: This indicates oxidative degradation of the indole ring, likely forming quinoidal species or dimers (similar to the formation of indigo/isatin from indole).

-

Action: If the color is faint pink, the purity may still be >90%. Run a TLC or HPLC.

-

Fix: If purity is <90%, perform a Bisulfite Purification (see Section 4). Do not use for sensitive kinetic assays without purification, as oxidation products are often potent electrophiles that can interfere with enzymes.

Q2: There is a white solid precipitate in my oil sample that won't dissolve.

Diagnosis: This is likely Indole-3-butyric acid , formed via the autoxidation of the aldehyde group. Carboxylic acids often have significantly different solubility profiles than their aldehyde precursors.[1]

-

Action: Check solubility in alkaline water (pH 8-9). If the solid dissolves, it is the acid.

-

Prevention: This confirms oxygen ingress.[1] Tighten seals and use Parafilm/electrical tape over caps.

Q3: Can I store it in solution?

Answer: Yes, but solvent choice is critical.

Recovery Protocol: Bisulfite Purification

If your Indole-3-butanal has degraded (indicated by significant browning or acidification), you can recover the pure aldehyde using the Bisulfite Adduct Method .[1] This relies on the fact that aldehydes form water-soluble adducts with sodium bisulfite, while indole impurities and polymers do not.

Reagents Needed:

Step-by-Step Protocol:

-

Solubilization: Dissolve the crude/degraded Indole-3-butanal in a minimal amount of EtOAc.

-

Adduct Formation: Add an excess of saturated aqueous

. Shake vigorously for 5-10 minutes. -

Wash: Separate the layers.[7] Keep the Aqueous Layer (contains the aldehyde adduct). Discard the organic layer (contains indole polymers/impurities).

-

Optional: Wash the aqueous layer once more with fresh EtOAc to remove traces of "brown" color.

-

-

Regeneration: Basify the aqueous layer carefully with

or dilute-

Warning: Do not exceed pH 12 to avoid polymerization.[1]

-

-

Extraction: The adduct breaks down, releasing the free aldehyde. Extract immediately with fresh EtOAc (x3).

-

Drying: Dry the combined organic extracts over

, filter, and evaporate under reduced pressure (keep bath temp <30°C).

Mechanistic Visualization of Degradation

Understanding how the molecule dies helps you prevent it.

Figure 2: Primary degradation pathways.[1][2] The aldehyde oxidation (top) leads to inactive solids; the indole oxidation (bottom) leads to colored impurities.

References

-

Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][2]Link

-

Cayman Chemical. Indole-3-carboxaldehyde Safety Data Sheet (Analogous Chemistry).Link

-

Kjell, D. P., et al. (1999).[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722–5724. Link[1][2]

-

Boucher, M. M., et al. (2017).[7] "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Organic Process Research & Development, 21(9), 1394–1403.[7] Link[1]

-

MedChemExpress. Indole-3-carboxaldehyde Safety Data Sheet.Link

Sources

- 1. (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde 98 405873-05-4 [sigmaaldrich.com]

- 2. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. Workup [chem.rochester.edu]

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-(1H-Indol-3-yl)-butanal

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(1H-Indol-3-yl)-butanal (CAS: 405873-05-4), a critical chiral intermediate in the synthesis of indole-based pharmaceuticals and synthetic auxins.

We objectively compare the fragmentation behavior of this molecule under Electron Ionization (EI) versus Electrospray Ionization (ESI) , highlighting the diagnostic utility of each for structural elucidation. While ESI provides high-sensitivity molecular weight confirmation, EI is indispensable for structural fingerprinting, particularly for distinguishing this aldehyde from its structural isomers (e.g., Indole-3-butyraldehyde) and metabolic analogs like Indole-3-butyric acid (IBA).

Chemical Profile & Structural Context

Understanding the fragmentation mechanics requires a precise definition of the molecular structure.

| Property | Detail |

| IUPAC Name | 3-(1H-Indol-3-yl)butanal |

| Molecular Formula | C₁₂H₁₃NO |

| Exact Mass | 187.0997 Da |

| Structure | Indole ring substituted at C3 with a 1-methyl-2-formyl-ethyl group (branched chain). |

| Key Moieties | Indole Core (High stability, charge localization), Aldehyde (Alpha-cleavage prone), Chiral Center (C3 of butanal chain). |

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique dictates the observed spectral topology.

Comparison Table: Ionization Modalities

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |

| Dominant Species | Fragment Ions (Fingerprint) | Protonated Molecule |

| Molecular Ion | m/z 188 (Base Peak) | |

| Diagnostic Utility | High: Reveals side-chain connectivity and indole core integrity.[1] | Low: Primarily confirms MW; requires MS/MS for structural data. |

| Key Application | Impurity profiling, isomer differentiation. | LC-MS quantification in biological matrices. |

Scientist’s Insight: For initial characterization or impurity identification in synthesis, EI is superior because the aldehyde group facilitates diagnostic fragmentations that confirm the position of the indole ring on the butane chain. ESI is preferred only for trace quantification where sensitivity is paramount.

Fragmentation Mechanics (EI)

Under 70 eV EI conditions, 3-(1H-Indol-3-yl)-butanal undergoes a predictable cascade of bond ruptures driven by the stability of the aromatic indole system.

Primary Fragmentation Pathways[2]

-

Benzylic Cleavage (Dominant Pathway): The bond between the alpha-carbon (C2 of the butanal chain) and the beta-carbon (C3, attached to Indole) is susceptible to cleavage. However, the charge preferentially remains on the indole-containing fragment due to resonance stabilization.

-

Fragment: Indolyl-ethyl cation species.

-

m/z 144: Corresponds to the

cation. This is a distinguishing peak for the branched isomer, differentiating it from the linear Indole-3-butyraldehyde (which would favor m/z 130 via McLafferty-like rearrangement).

-

-

Alpha-Cleavage (Aldehyde Characteristic): Radical-site initiated cleavage adjacent to the carbonyl group.

-

Loss:

radical (29 Da).[2] -

Fragment: m/z 158 (

).

-

-

Quinolinium Ion Rearrangement (The "Indole Fingerprint"): A classic pathway for 3-alkyl indoles involving ring expansion.

-

Mechanism: The alkyl chain rearranges to incorporate the methylene group into the ring, forming a stable quinolinium ion.

-

Fragment: m/z 130.

-

Diagnostic Ion Table

| m/z (Da) | Identity | Mechanism | Relative Abundance (Est.) |

| 187 | Molecular Ion | 10-20% | |

| 158 | 20-40% | ||

| 144 | Benzylic Cleavage | 100% (Base Peak) | |

| 130 | Quinolinium Ion | Ring Expansion/Rearrangement | 60-80% |

| 117 | Side chain loss | 30-50% | |

| 77 | Phenyl ring degradation | 10-20% |

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to the key diagnostic fragments.

Caption: Mechanistic fragmentation pathway of 3-(1H-Indol-3-yl)-butanal under Electron Ionization (70 eV), highlighting the formation of the diagnostic base peak at m/z 144.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Identification)

Objective: Obtain fingerprint spectrum for library matching or structural confirmation.

-

Sample Preparation:

-

Dissolve 1 mg of 3-(1H-Indol-3-yl)-butanal in 1 mL of HPLC-grade Ethyl Acetate.

-

Note: Avoid protic solvents like methanol if analyzing strictly for aldehyde integrity to prevent hemiacetal formation, although methanol is acceptable for rapid injection.

-

-

Instrument Parameters:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 60°C (hold 1 min)

20°C/min -

MS Source: Electron Ionization (EI), 70 eV, 230°C.

-

Scan Range: m/z 40–300.

-

-

Data Interpretation:

-

Verify M+ at m/z 187.

-

Confirm base peak at m/z 144 (indicative of the methyl-substituted carbon attached to indole).

-

Self-Validation Check: If m/z 130 is the base peak and m/z 144 is absent/low, suspect the linear isomer (Indole-3-butyraldehyde) or degradation.

-

Protocol B: LC-MS/MS (Quantification)

Objective: High-sensitivity detection in biological matrices.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode (

). -

MRM Transitions:

-

Quantifier: 188.1

144.1 (Loss of acetaldehyde side chain). -

Qualifier: 188.1

130.1 (Formation of quinolinium core).

-

References

-

American Chemical Society. (1968). Mass spectrometry of simple indoles. Retrieved from [Link]

-

MassBank. (2010). Mass Spectrum of Indole-3-carboxaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparing reactivity of 3-(1H-Indol-3-yl)-butanal vs. N-methyl derivatives

Title: Comparative Reactivity Guide: 3-(1H-Indol-3-yl)-butanal vs. N-Methyl Derivatives

Executive Summary This guide provides a technical analysis comparing 3-(1H-Indol-3-yl)-butanal (Compound A) with its N-methylated analog (Compound B).[1] While both serve as critical C3-alkylated indole synthons in alkaloid synthesis and drug discovery, their reactivity profiles diverge significantly due to the electronic and steric influence of the N-substituent.

Verdict: The N-methyl derivative offers superior oxidative stability and process scalability, preventing oxidative dimerization and N-acylation side reactions.[1] However, the N-H parent compound is essential for specific organocatalytic pathways requiring hydrogen-bond direction (e.g., chiral amine catalysis) and offers orthogonal protection strategies for late-stage diversification.

Structural & Electronic Analysis

The core difference lies in the indole nitrogen (N1).[1] This substitution dictates the electron density of the indole ring and the stability of the remote aldehyde functionality.

| Feature | 3-(1H-Indol-3-yl)-butanal (N-H) | 3-(1-Methyl-1H-indol-3-yl)-butanal (N-Me) |

| Electronic Effect | N-H is a H-bond donor.[1] The ring is electron-rich but susceptible to deprotonation ( | N-Me is an inductive donor (+I).[1] Increases electron density at C3/C2 without acidic protons.[1] |

| Oxidative Stability | Low. Prone to oxidative coupling (dimerization) and formation of oxindoles/isatins upon air exposure.[1] | High. The methyl group blocks radical coupling pathways at N1, significantly extending shelf-life.[1] |

| Solubility | Moderate in organic solvents; H-bonding can cause aggregation or streaking on silica gel.[1] | Excellent in DCM, EtOAc, THF. No H-bond donor leads to cleaner chromatography.[1] |

| C2-Reactivity | Susceptible to electrophilic attack if N1 is not protected; C2-H is less acidic than N-H.[1] | C2 is the primary site for electrophilic substitution (after C3 is blocked by the alkyl chain).[1] |

Reactivity Profiles & Mechanistic Divergence[1]

A. Synthesis via Conjugate Addition (Friedel-Crafts)

The most common route to these molecules is the conjugate addition of the indole to crotonaldehyde (2-butenal).[1]

-

N-H Indole: Requires careful control of acidity.[1] Strong Lewis acids can cause polymerization.[1] Organocatalysts (e.g., MacMillan imidazolidinones) utilize the N-H group for H-bonding interactions to induce high enantioselectivity.[1]

-

N-Me Indole: Reacts faster due to increased nucleophilicity of the indole ring (C3).[1] However, it lacks the "handle" for H-bond-directed catalysis, often requiring different chiral ligands (e.g., steric-based control) to achieve high ee.

B. Aldehyde Functionalization (The "Tail")

Both molecules possess a reactive aldehyde handle.[1]

-

Reductive Amination: The N-Me derivative gives cleaner profiles.[1] The N-H compound can undergo side reactions where the aldehyde condenses with the indole N1 of a neighboring molecule (intermolecular) or cyclizes (if chain length allowed, though less likely for butanal chain without specific activation).

-

Wittig/Horner-Wadsworth-Emmons: N-Me is preferred.[1] Bases used in HWE (e.g., NaH, LiHMDS) will deprotonate the N-H indole first (

), consuming 1 equivalent of base and generating a reactive indolyl anion that can attack the aldehyde or other electrophiles.

C. Stability & Storage

-

N-H: Must be stored under argon at -20°C. Darkens rapidly due to auto-oxidation.[1]

-

N-Me: Stable at 4°C for months.

Visualizing the Reactivity Divergence

The following diagram illustrates the divergent pathways and stability issues.

Figure 1: Divergent synthesis and degradation pathways.[1] Note the susceptibility of the N-H species to dimerization.

Experimental Protocols

Protocol A: Organocatalytic Synthesis of (R)-3-(1H-Indol-3-yl)-butanal

Use this protocol when enantiopurity is paramount and the N-H handle is required for downstream H-bonding interactions.[1]

Reagents: Indole (1.0 equiv), Crotonaldehyde (1.5 equiv), MacMillan Catalyst (20 mol%), TFA (20 mol%), DCM (-20°C).

-

Catalyst Activation: To a vial containing (2R,5R)-2-tert-butyl-3,5-dimethylimidazolidin-4-one (MacMillan Catalyst), add DCM and TFA.[1] Stir for 5 mins to form the iminium ion species.

-

Addition: Add indole. Then, add crotonaldehyde dropwise at -20°C.

-

Monitoring: Stir for 24h. Monitor by TLC (EtOAc/Hex 3:7).[1] Note: The N-H indole product will streak; the N-Me analog would be a distinct spot.

-

Workup: Quench with cold NaHCO3. Extract with Et2O.[1]

-

Purification: Flash chromatography on silica. Critical: Use 1% Et3N in the eluent to prevent acid-catalyzed decomposition of the aldehyde on silica.[1]

Protocol B: Reductive Amination of N-Methyl Derivative

Use this protocol for generating stable tryptamine analogs.[1]

Reagents: N-Me-Indole-Butanal (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), DCE.

-

Imine Formation: Mix aldehyde and amine in DCE. Stir for 30 min. (No drying agent needed usually).[1][2]

-

Reduction: Add NaBH(OAc)3 in one portion.

-

Result: The reaction proceeds cleanly at RT. Unlike the N-H analog, there is zero risk of N-alkylation or "double-reaction" where the indole nitrogen attacks the imine.

Troubleshooting & Optimization

| Problem | Cause (N-H Species) | Solution |

| Low Yield in Wittig | Base deprotonates Indole N-H ( | Use 2.2 equivalents of base (one to protect N, one for ylide) OR protect N-H with Boc/Tosyl first.[1] |

| Red/Brown Product | Oxidative polymerization of the indole ring.[1] | Purify under Argon . Store in the dark. Switch to N-Me analog if N-H is not strictly necessary.[1] |

| Poor Enantioselectivity | Background reaction (uncatalyzed Friedel-Crafts).[1] | Lower temperature to -40°C. Ensure the catalyst forms a tight ion pair (counterion effect).[1] |

References

-

Austin, J. F., & MacMillan, D. W. C. (2002).[1] Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(7), 1172–1173. Link

-

Bandini, M., et al. (2009).[1] Catalytic Functionalization of Indoles in a New Dimension. Chemical Science, 1, 1-10.[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 3-(1-Methyl-1H-indol-3-yl)butyraldehyde.[1][3][4] Link

-

Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(1H-Indol-3-yl)-butanal

[1]

Executive Summary

Immediate Action Required: 3-(1H-Indol-3-yl)-butanal is a reactive indole-aldehyde derivative.[1] It poses risks of oxidation, polymerization, and sensitization.[2] Do NOT: Dispose of down the drain, mix with strong oxidizers (e.g., nitric acid), or mix with halogenated waste streams unless necessary. Primary Disposal Path: Segregate as Non-Halogenated Organic Waste for high-temperature incineration.

Hazard Identification & Chemical Behavior

To dispose of this compound safely, one must understand its reactive functional groups. It is not merely "organic waste"; it is a bifunctional molecule prone to specific instabilities.

| Feature | Hazard / Reactivity | Consequence of Improper Handling |

| Aldehyde Group (-CHO) | High reactivity; prone to air oxidation (forming carboxylic acids) and polymerization.[1] | Can pressurize sealed containers if peroxides or polymers form.[1] |

| Indole Ring | Electron-rich heterocycle; sensitive to acid and light.[1] | Can form tar-like polymers in acidic waste streams, clogging containers.[1] |

| Solubility | Lipophilic; low water solubility.[1] | Will phase-separate in aqueous waste, creating "hot spots" of reactivity.[1] |

Regulatory Status: While not explicitly listed on the EPA P-list or U-list, this compound defaults to Characteristic Hazardous Waste (likely D001 Ignitable if in solvent, or general toxic organic) under RCRA guidelines due to its flammability and reactivity profile [1].

Decision Matrix: Disposal Workflow

The following diagram outlines the logical flow for determining the correct waste stream based on the physical state and purity of the material.

Figure 1: Decision tree for segregating indole-aldehyde waste streams to ensure compatibility and regulatory compliance.[1]

Detailed Disposal Protocols

Protocol A: Standard Liquid Disposal (Non-Halogenated)

Best for: Reaction mixtures, HPLC effluents, or stock solutions in Ethanol/DMSO.[1]

-

Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans due to potential aldehyde oxidation/corrosion.

-

Segregation: Ensure the waste container is free of oxidizing agents (Nitric acid, Peroxides) and strong bases .

-

Reasoning: Indoles can polymerize violently in strong acid; aldehydes react exothermically with oxidizers.

-

-

Labeling:

-

Storage: Cap tightly. Store in a cool, dark flammable cabinet until pickup.

Protocol B: Chemical Quenching (Bisulfite Addition)

Best for: Large quantities (>10g) of pure aldehyde or old, potentially peroxidized material before disposal. This converts the reactive aldehyde into a stable bisulfite adduct.

Reagents: Sodium Bisulfite (

-

Dissolution: Dissolve the indole-butanal waste in a minimal amount of ethanol.

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

-

Addition: Slowly add the bisulfite solution to the aldehyde mixture with stirring.

-

Observation: A precipitate (the bisulfite adduct) may form. Heat may be generated (exothermic).

-

-

Verification: Test a small aliquot with pH paper. The solution should be slightly acidic.

-

Disposal: The resulting mixture is now less reactive. Dispose of the entire slurry into the Non-Halogenated Organic Waste stream.

-

Why this works: This blocks the electrophilic aldehyde carbon, preventing uncontrolled polymerization or oxidation in the waste drum [2].

-

Spill Response Procedures

Scenario: A 100mL glass bottle of pure 3-(1H-Indol-3-yl)-butanal drops and shatters.

-

Evacuate & Ventilate: Aldehydes are respiratory irritants. Clear the immediate area.[2][4]

-

PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

-

Containment: Do NOT use paper towels (high surface area + flammability risk). Use Vermiculite or Clay absorbent .

-

Scientific Logic:[4] Inert absorbents prevent the "wick effect" that increases flammability.

-

-

Cleanup:

-

Cover the spill from the outside in.

-

Scoop absorbed material into a wide-mouth jar or heavy-duty bag.[1]

-

Wipe the surface with a mild soap/water solution (avoid bleach, as it reacts with amines/indoles).

-

-

Disposal: Label the debris as "Solid Hazardous Waste: Aldehyde Contaminated Debris."

Compatibility & Storage for Waste Accumulation

When accumulating waste in the lab (Satellite Accumulation Area), adhere to these compatibility rules to prevent accidental synthesis of toxic byproducts.

| Incompatible Class | Reaction Risk |

| Strong Oxidizers (Nitric Acid, Chromic Acid) | Fire/Explosion.[1] Aldehydes oxidize rapidly to acids; indoles decompose violently. |

| Strong Bases (NaOH, KOH) | Aldol condensation polymerization.[1] Can generate heat and solidify the waste container contents. |

| Ammonia / Primary Amines | Schiff base formation.[1] While not explosive, it alters the chemical nature and may precipitate solids. |

References

-

U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristics (RCRA). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

PubChem. Indole-3-butyraldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

A Researcher's Guide to Handling 3-(1H-Indol-3-yl)-butanal: Essential Safety and Operational Protocols

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. This guide provides essential, immediate safety and logistical information for handling 3-(1H-Indol-3-yl)-butanal, a compound of interest in various research and development endeavors. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Before any procedure involving 3-(1H-Indol-3-yl)-butanal, a thorough risk assessment is paramount. This involves considering the scale of the experiment, the concentration of the compound, and the specific manipulations to be performed. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[2]

Core Chemical Hazards:

-

Aldehyde Group: Aldehydes as a class of compounds can be irritating to the skin, eyes, and respiratory system.[2] Some aldehydes are also known to be sensitizers, meaning that repeated exposure can lead to an allergic reaction.

-

Indole Moiety: Indole and its derivatives can be harmful if swallowed or absorbed through the skin.[1] They may cause serious eye irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-(1H-Indol-3-yl)-butanal. The minimum required PPE should always include a lab coat, safety glasses, and appropriate gloves.[3][4] However, the specific experimental context may necessitate a higher level of protection.

PPE Selection Guide:

| Level of Protection | Required PPE | Rationale and Causality |

| Standard Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | For low-concentration solutions and small quantities, this level of PPE provides a fundamental barrier against accidental splashes and brief contact. Nitrile gloves offer good resistance to a range of chemicals. |

| Handling Concentrated Solutions or Solids | - Double-gloving (nitrile)- Chemical-resistant apron over lab coat- Chemical splash goggles | When working with higher concentrations or the pure compound, the risk of significant skin and eye exposure increases. Double-gloving provides an extra layer of protection against potential permeation. Chemical splash goggles offer a tighter seal than safety glasses, protecting against splashes from all angles.[5][6] |

| Aerosol Generating Procedures | - All PPE from the previous level- Face shield worn over goggles- Use of a certified chemical fume hood | Any procedure with the potential to generate aerosols (e.g., vortexing, sonicating, heating) significantly increases the risk of inhalation. A face shield protects the entire face from splashes, and a fume hood is essential to contain and exhaust airborne contaminants. |

Operational Plan: From Benchtop to Disposal

A meticulous operational plan ensures that every stage of handling 3-(1H-Indol-3-yl)-butanal is conducted with safety as the priority.

Step-by-Step Handling Protocol:

-

Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area for the experiment and ensure it is free of clutter.

-

Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Don your gloves, ensuring they are pulled over the cuffs of your lab coat sleeves to prevent skin exposure.[7]

-

Weighing and Aliquoting: If working with a solid, conduct all weighing and aliquoting within the chemical fume hood to minimize inhalation of any dust particles.

-

Solution Preparation: When preparing solutions, add the 3-(1H-Indol-3-yl)-butanal to the solvent slowly to avoid splashing.

-

Experimental Procedures: Conduct all experimental manipulations within the fume hood.

-

Doffing PPE: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Next, remove your lab coat, followed by your eye protection. Wash your hands thoroughly with soap and water immediately after.

-

Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to decontaminate any surfaces that may have come into contact with the compound.

Spill and Emergency Procedures:

In the event of a spill, it is crucial to have a clear and practiced emergency plan.

-

Small Spills (within a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

-

Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the spill is significant, activate the emergency alarm and contact your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Liquid Waste: Collect all liquid waste containing 3-(1H-Indol-3-yl)-butanal in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.

-

Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty vials, should be placed in a designated solid hazardous waste container.

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.

-

Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[8]

Visualizing Safety Workflows

To further clarify the decision-making process for PPE selection and the procedural flow for safe handling, the following diagrams are provided.

Caption: PPE selection workflow based on experimental parameters.

Caption: Step-by-step safe handling protocol for 3-(1H-Indol-3-yl)-butanal.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence within your research environment. The principles of expertise, authoritativeness, and trustworthiness are the bedrock of sound scientific practice, and they begin with a commitment to safety.

References

- Chemos GmbH & Co.KG.

- 500788 indole f&f safety d

- ChemicalBook.

- National Oceanic and Atmospheric Administr

- Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.

- Szabo-Scandic. Indole-3-butyric Acid.

- Fisher Scientific.

- Fisher Scientific.

- Carl ROTH.

- Environmental Health and Safety.

- The University of Alabama in Huntsville.

- Chem-Impex. (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol.

- Sigma-Aldrich.

- Airgas.

- Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025).

- ChemTalk. Lab Safety Equipment & PPE.

- Chem-Impex. (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde.

- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.

- Sigma-Aldrich. (3R)-(-)-3-(1-METHYL-1H-INDOL-3-YL)-1-BUTANOL AldrichCPR.

- Sigma-Aldrich. 3-(1h-indol-1-yl)-1-propanol.

Sources

- 1. vigon.com [vigon.com]

- 2. fishersci.com [fishersci.com]

- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 4. uah.edu [uah.edu]

- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 7. cdc.gov [cdc.gov]

- 8. chemos.de [chemos.de]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.